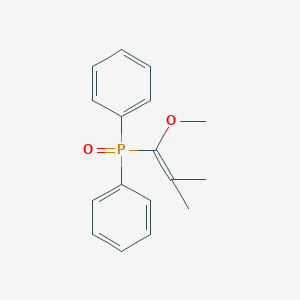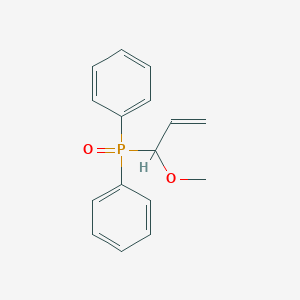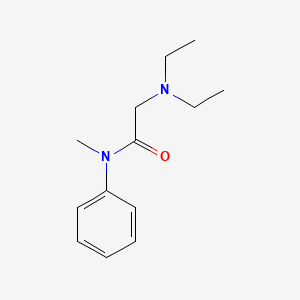![molecular formula C11H26N2O4 B14433419 1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) CAS No. 79432-67-0](/img/structure/B14433419.png)
1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) can be achieved through various synthetic routes. One common method involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide or diphenylphosphine in the presence of caesium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include nucleophilic substitution and subsequent purification.
Análisis De Reacciones Químicas
1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in the study of enzyme interactions and protein modificationsIndustrially, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting cellular processes .
Comparación Con Compuestos Similares
1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) can be compared with other similar compounds such as 1,5-bis(diphenylphosphino)pentane and 2,2’-[(Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl)]bis(1H-pyrrole-2,5-dione) . These compounds share some structural similarities but differ in their functional groups and specific applications. The unique combination of primary amine groups, hydroxyl groups, and ether linkages in 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) makes it particularly versatile and useful in various fields.
Propiedades
Número CAS |
79432-67-0 |
|---|---|
Fórmula molecular |
C11H26N2O4 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
1-amino-3-[5-(3-amino-2-hydroxypropoxy)pentoxy]propan-2-ol |
InChI |
InChI=1S/C11H26N2O4/c12-6-10(14)8-16-4-2-1-3-5-17-9-11(15)7-13/h10-11,14-15H,1-9,12-13H2 |
Clave InChI |
YIVNCCQBHKRYQJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCC(CN)O)CCOCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)







